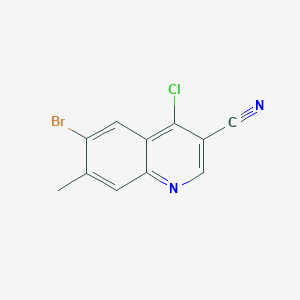

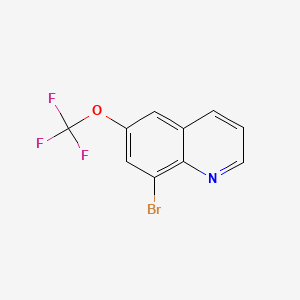

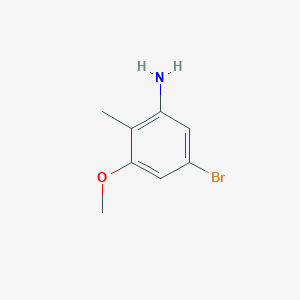

![molecular formula C14H15BO3 B1371024 [2-(2-Phenylethoxy)phenyl]boronic acid CAS No. 1313761-41-9](/img/structure/B1371024.png)

[2-(2-Phenylethoxy)phenyl]boronic acid

Übersicht

Beschreibung

“[2-(2-Phenylethoxy)phenyl]boronic acid” is a boronic acid derivative . Boronic acids are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .

Molecular Structure Analysis

The molecular formula of “this compound” is C14H15BO3 . The average mass is 242.078 Da and the monoisotopic mass is 242.111420 Da .Wissenschaftliche Forschungsanwendungen

Optical Modulation and Saccharide Recognition

Phenyl boronic acids, including derivatives like [2-(2-Phenylethoxy)phenyl]boronic acid, are significant for their roles in optical modulation and saccharide recognition. They function as binding ligands for diols, useful in saccharide detection. Research demonstrates the use of phenyl boronic acids in conjunction with polyethylene glycol for dispersing carbon nanotubes and enabling their optical response to saccharide binding. This application is vital for saccharide recognition using near-infrared photoluminescence (Mu et al., 2012).

Polymer Synthesis and Responsive Behavior

In polymer chemistry, boronic acid-functionalized copolymers have gained attention due to their responsiveness to pH and sugar concentrations. These properties make them suitable for creating responsive membranes, drug delivery systems, and sensor materials. The synthesis of boronic acid-decorated poly(2-alkyl-2-oxazoline) copolymers demonstrates the potential for pH- and glucose-responsive behavior in aqueous conditions (Vancoillie et al., 2016).

Protective Groups in Organic Synthesis

In organic synthesis, boronic esters like 2,6-bis(trifluoromethyl)phenyl boronic acid are used as protective groups for diols. These esters are stable and tolerate various transformations, making them applicable in the synthesis of complex molecules, such as those with anti-angiogenic activities (Shimada et al., 2018).

Kinetic Reactivity Studies

The kinetic reactivity of boronic acids, including phenyl boronic acids, is a significant area of study. Research into the relative reactivities of phenylboronic and fluorophenylboronic acids with diols like propylene glycol contributes to a deeper understanding of boronic acid chemistry (Watanabe et al., 2013).

Structural Analysis via NMR Spectroscopy

Phenyl boronic acids are important in medical diagnostics and biochemistry. Their interaction with carbohydrates, particularly diols, is monitored using NMR spectroscopy. This method aids in understanding the pKa of phenyl boronic acids and their binding with diols, providing insight into acidity and binding phenomena (Valenzuela et al., 2022).

Catalysis in Organic Reactions

Boronic acids, like 2,4-bis(trifluoromethyl)phenylboronic acid, are used as catalysts in organic reactions, such as dehydrative amidation between carboxylic acids and amines. This catalytic role is crucial in synthesizing complex organic molecules, including α-dipeptides (Wang et al., 2018).

Wirkmechanismus

Target of Action

The primary target of [2-(2-Phenylethoxy)phenyl]boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the organoboron group (which is formally nucleophilic) is transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of new carbon–carbon bonds, which is a crucial process in organic synthesis . The compound’s interaction with this pathway leads to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Pharmacokinetics

It’s known that boronic esters, such as this compound, are generally stable and can be easily purified . This facilitates their use in synthesis and as a tool to create new bonds . More detailed studies would be needed to fully understand the compound’s ADME properties and their impact on bioavailability.

Result of Action

The result of the compound’s action is the formation of new bonds in the target molecules . This can lead to the synthesis of a broad array of diverse molecules with high enantioselectivity . For example, the compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction, which the compound targets, is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other functional groups

Safety and Hazards

Zukünftige Richtungen

Boronic acids are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in various sensing applications . They are also used in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .

Eigenschaften

IUPAC Name |

[2-(2-phenylethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO3/c16-15(17)13-8-4-5-9-14(13)18-11-10-12-6-2-1-3-7-12/h1-9,16-17H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHRJFXNRCHYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801261427 | |

| Record name | Boronic acid, B-[2-(2-phenylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1313761-41-9 | |

| Record name | Boronic acid, B-[2-(2-phenylethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313761-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-(2-phenylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

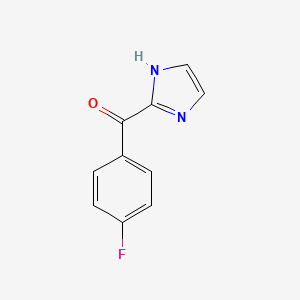

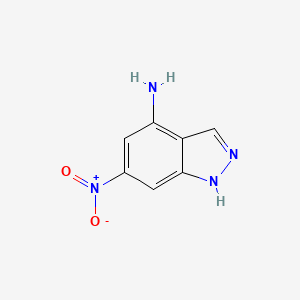

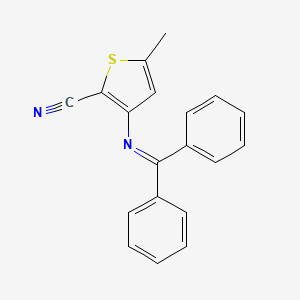

![N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide](/img/structure/B1370942.png)

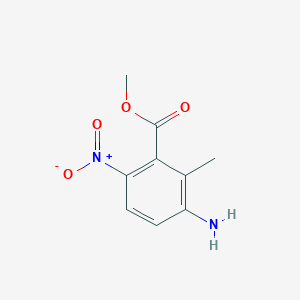

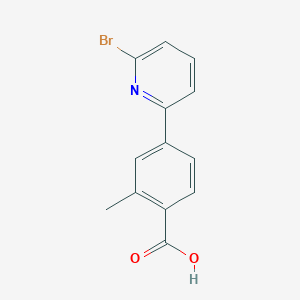

![3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole](/img/structure/B1370959.png)

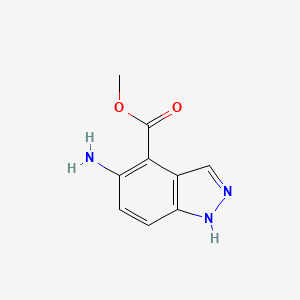

![7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole](/img/structure/B1370961.png)